molecular formula C13H15Cl2NO2 B13270426 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid

4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid

Cat. No.: B13270426
M. Wt: 288.17 g/mol
InChI Key: XILWMQORBPTXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16Cl3NO2 and a molecular weight of 324.63 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid include:

    Piperidine derivatives: Compounds containing the piperidine ring structure.

    Dichlorophenyl derivatives: Compounds with the dichlorophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of the piperidine ring and the dichlorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H15Cl2NO2/c14-10-2-1-9(7-11(10)15)8-13(12(17)18)3-5-16-6-4-13/h1-2,7,16H,3-6,8H2,(H,17,18)

InChI Key

XILWMQORBPTXKP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.